molecular formula C16H13NO4 B15172059 Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate CAS No. 918434-60-3

Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate

Cat. No.: B15172059
CAS No.: 918434-60-3
M. Wt: 283.28 g/mol
InChI Key: VVAHBIAUKJKFCT-UHFFFAOYSA-N
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Description

Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate is an aromatic ester featuring a methyl benzoate core linked via a methylene group to a phenoxy ring substituted with a reactive isocyanate group (–NCO) at the para position. This compound is of interest in medicinal chemistry and materials science due to its dual functionality: the benzoate ester provides stability and lipophilicity, while the isocyanate group enables covalent interactions with nucleophiles (e.g., amines, thiols), making it valuable for synthesizing ureas, carbamates, or polymer precursors .

Properties

CAS No.

918434-60-3

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

methyl 4-[(4-isocyanatophenoxy)methyl]benzoate

InChI

InChI=1S/C16H13NO4/c1-20-16(19)13-4-2-12(3-5-13)10-21-15-8-6-14(7-9-15)17-11-18/h2-9H,10H2,1H3

InChI Key

VVAHBIAUKJKFCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 4-isocyanatobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming urea or carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Urea or carbamate derivatives.

Scientific Research Applications

Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea or carbamate linkages. These reactions are crucial in various applications, including polymerization and enzyme inhibition.

Comparison with Similar Compounds

Structural Analogs with Varied Phenoxy Substituents

The reactivity and applications of Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate depend heavily on the substituent attached to the phenoxy ring. Key analogs include:

Compound Name Substituent (R) Functional Group Key Properties/Applications Reference
Methyl 4-[(4-aminophenoxy)methyl]benzoate –NH₂ Amine Intermediate for isocyanate synthesis; 62% yield via alkylation
Methyl 4-((4-formylphenoxy)methyl)benzoate –CHO Aldehyde Precursor for Schiff base formation; used in liquid crystal synthesis
Methyl 4-[(4-methoxyphenyl)amino]benzoate –NHC₆H₄OMe Aniline derivative Potential HDAC inhibitor scaffold
Methyl 4-(carbamoylamino)benzoate –NHCONH₂ Urea Aquaporin (AQP) inhibitor; demonstrates bioactivity

Key Observations :

  • Isocyanate vs. Amine : The isocyanate group (–NCO) in the target compound offers higher electrophilicity compared to the amine (–NH₂) in compound 21, enabling covalent bond formation. This makes it more reactive but less stable under humid conditions .
  • Aldehyde vs. Isocyanate : The aldehyde substituent (–CHO) in analog C () is less reactive than –NCO but serves as a versatile intermediate for condensation reactions .

Functional Group Variations on the Benzoate Core

Modifications to the benzoate ester or its substituents significantly alter physicochemical properties:

Compound Name Core Modification Key Characteristics Reference
Methyl 4-benzyloxy-2-hydroxybenzoate –OH, –OBn on benzoate Liquid crystal precursor; hydrogen-bonding network
Ethyl 4-(carbamoylamino)benzoate Ethyl ester, –NHCONH₂ Improved solubility vs. methyl ester; AQP inhibition
Methyl (S)-4-(2-phenylureido)benzoate Urea-linked phenyl group Anticancer activity via HDAC inhibition

Key Observations :

  • Ester Group Impact: Ethyl esters (e.g., Ethyl 4-(carbamoylamino)benzoate) exhibit higher solubility in polar solvents compared to methyl esters, which may enhance bioavailability .
  • Hydroxy vs. Alkoxy Groups : The presence of –OH (as in Methyl 4-benzyloxy-2-hydroxybenzoate) introduces hydrogen-bonding interactions, critical for material science applications .

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